5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Medicinal Chemistry Organic Synthesis Building Blocks

5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole (CAS 2364585-37-3) is a uniquely halogenated building block for medicinal chemistry. The 2-bromo group enables chemoselective Suzuki coupling, while the 3-chloro and 6-fluoro substituents modulate electronic properties for SAR studies. It offers a higher LogP (3.00) and molecular weight (276.49 g/mol) than dichloro analogs, making it ideal for CNS and antibacterial programs where improved target binding and membrane permeability are critical.

Molecular Formula C9H4BrClFNO
Molecular Weight 276.49 g/mol
CAS No. 2364585-37-3
Cat. No. B6294187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromo-3-chloro-6-fluorophenyl)oxazole
CAS2364585-37-3
Molecular FormulaC9H4BrClFNO
Molecular Weight276.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C2=CN=CO2)Br)Cl
InChIInChI=1S/C9H4BrClFNO/c10-9-5(11)1-2-6(12)8(9)7-3-13-4-14-7/h1-4H
InChIKeyFEWLFQXDNFFZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole (CAS 2364585-37-3): A Halogenated Oxazole Building Block for Advanced Synthesis


5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole (CAS 2364585-37-3) is a specialized halogenated heterocyclic compound featuring an oxazole core directly linked to a phenyl ring that carries bromo, chloro, and fluoro substituents at the 2, 3, and 6 positions, respectively . This unique pattern of halogenation makes it a versatile building block in medicinal chemistry for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors . Its molecular formula is C9H4BrClFNO, with a molecular weight of 276.49 g/mol .

Why Generic 5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole Substitution Fails: The Critical Role of Halogen Pattern in Synthetic Utility


The specific halogen substitution pattern on the phenyl ring of this oxazole derivative is not arbitrary; it is a precise design element for advanced synthetic applications. Generic substitution with compounds like 5-(2,3-dichloro-6-fluorophenyl)oxazole (CAS 2364584-96-1) or 5-(2-bromophenyl)oxazole (CAS 328270-70-8) is not feasible for several reasons. The bromo substituent offers a privileged site for cross-coupling reactions like Suzuki-Miyaura, which is more reactive than the chloro substituent, allowing for selective functionalization . The presence of three distinct halogens (Br, Cl, F) creates a unique electronic environment that influences the compound's reactivity and physicochemical properties, which cannot be replicated by analogs with fewer or different halogens . Furthermore, the specific regiochemistry of the halogens (2-Br, 3-Cl, 6-F) determines the vector and steric constraints for subsequent molecular elaboration, impacting the final properties of the target molecule in a way that a different substitution pattern would not.

Quantitative Evidence Guide for Selecting 5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole (CAS 2364585-37-3) Over Analogs


Comparative Molecular Properties: Halogen Pattern and Physicochemical Profile

The target compound, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, is distinguished from its closest analog, 5-(2,3-dichloro-6-fluorophenyl)oxazole (CAS 2364584-96-1), by the substitution of a bromine atom for a chlorine atom at the 2-position. This single-atom change results in a quantifiably different molecular profile. The molecular weight increases from 232.03 g/mol for the dichloro analog to 276.49 g/mol for the target compound . This 19% increase in molecular weight directly impacts the compound's physical properties, such as its predicted boiling point (estimated ~300-310 °C vs. 295.0±35.0 °C for the dichloro analog) and its density . The presence of bromine, a more polarizable and lipophilic atom than chlorine, also suggests a higher calculated LogP value (3.00 for the target compound vs. an estimated 2.67 for the dichloro analog) . These differences are critical for predicting compound behavior in biological systems and during purification.

Medicinal Chemistry Organic Synthesis Building Blocks

Comparative Reactivity: Differentiated Cross-Coupling Potential for Selective Elaboration

The strategic placement of a bromine atom on the phenyl ring of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole provides a superior handle for selective cross-coupling reactions compared to analogs like 5-(2-chlorophenyl)oxazole. Aryl bromides are significantly more reactive in palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, than aryl chlorides. Under standard conditions, aryl bromides react rapidly, often achieving complete conversion in less than one hour . This allows for the selective functionalization of the 2-position of the phenyl ring in the target compound, leaving the chloro and fluoro substituents intact for potential downstream modifications or to serve as pharmacophoric elements. In contrast, the dichloro analog (CAS 2364584-96-1) lacks this clear reactivity hierarchy, as both chlorines would react under similar conditions, making selective mono-functionalization challenging without specialized ligands and conditions [1].

Cross-Coupling Suzuki-Miyaura Building Blocks Medicinal Chemistry

Commercial Purity and Pricing Analysis: Benchmarking Against the Closest Analog

A procurement analysis reveals that 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is commercially available with a high degree of purity, comparable to its closest analog. The target compound is offered by suppliers such as AChemBlock with a purity of 95% for $700 per gram . Its closest structural comparator, 5-(2,3-dichloro-6-fluorophenyl)oxazole (CAS 2364584-96-1), is available from the same vendor at a similar purity (95%) but for a lower price of $490 per gram . This price premium of approximately 43% for the target compound reflects the added synthetic complexity and unique value of incorporating a bromine atom, which confers the chemoselective cross-coupling advantage described above. Both compounds are offered in standard research quantities (250 mg, 1 g, 5 g) and require storage at room temperature .

Procurement Cost Analysis Purity Analysis Building Blocks

Validated Application Scenarios for 5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole (CAS 2364585-37-3) Based on Differential Evidence


Design of Lead Compounds Requiring a Higher Molecular Weight and Lipophilic Pharmacophore

When a medicinal chemistry project requires a halogenated aromatic moiety with a specific molecular weight (276.49 g/mol) and a higher calculated LogP (3.00) to improve target binding or membrane permeability, this compound is the preferred choice over its lighter, less lipophilic dichloro analog (MW 232.03, estimated LogP 2.67) . This differential is particularly relevant in optimizing the physicochemical properties of lead compounds in CNS or antibacterial drug discovery programs where these parameters are critical.

Advanced Building Block for Chemoselective Sequential Functionalization

In complex molecule synthesis, the distinct reactivity hierarchy of the halogen atoms (Br > Cl) on this oxazole scaffold enables a chemoselective elaboration strategy. The bromo substituent can be engaged in a first-stage Suzuki-Miyaura cross-coupling to introduce a new aryl or heteroaryl group, while the chloro and fluoro atoms remain inert . This contrasts with the dichloro analog, where both chlorine atoms would compete for the same reaction, and the monohalogenated analogs (e.g., 5-(2-bromophenyl)oxazole), which lack additional handles for further modification. This compound is ideal for projects requiring a precisely controlled, multi-step construction of molecular complexity from a single building block.

Building a Focused Library of Halogen-Enriched Analogues for SAR Studies

For structure-activity relationship (SAR) exploration, the unique 2-bromo-3-chloro-6-fluoro substitution pattern provides a distinct starting point for library synthesis that is not accessible from simpler analogs. Researchers can leverage the differential cross-coupling reactivity of the bromo group to generate a library of derivatives while keeping the oxazole core and the ortho-chloro and para-fluoro substituents constant, allowing for the systematic investigation of steric and electronic effects at the 2-position of the phenyl ring . This approach is not feasible with analogs lacking this specific combination of halogens.

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